4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one
Description
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)10-5-1-3-7-12(10)20-9-14(21)19-11-6-2-4-8-13(11)20/h1-8H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDVFXAPJSRRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one typically involves the reaction of 2-(trifluoromethyl)aniline with appropriate quinoxaline derivatives under specific conditions. One common method includes the cyclization of 2-(trifluoromethyl)aniline with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. This interaction can result in various biological effects, making the compound a subject of interest in pharmacological research.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Properties
Key Observations :
- The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity compared to electron-donating groups like methyl in .
- Steric bulk varies significantly: the para-methylbenzyl group in may hinder molecular packing, whereas the smaller -CF₃ group allows tighter crystal lattice formation .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations :
- The -CF₃ group increases lipophilicity (logP = 3.2) compared to methyl or fluorine substituents, reducing aqueous solubility but enhancing membrane permeability .
- Metabolic stability is superior in the target compound due to the resistance of -CF₃ to oxidative degradation .
Computational and Crystallographic Insights
- Structural Analysis : Tools like SHELXL and ORTEP enable precise determination of bond lengths and angles. The -CF₃ group in the target compound likely induces polarization, affecting dipole moments and crystal packing .
- Solvation Models : Quantum mechanical calculations (e.g., continuum solvation models ) predict higher desolvation penalties for the -CF₃ group compared to methyl or hydrogen substituents, impacting binding kinetics.
Biological Activity
4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one is a synthetic compound that belongs to the quinoxaline class of organic molecules. Characterized by a trifluoromethyl group attached to a phenyl ring and a dihydroquinoxalinone core, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 253.22 g/mol. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence both the chemical behavior and biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.22 g/mol |
| CAS Number | 2416237-05-1 |
| Physical State | Solid |
| Melting Point | 115-117 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound’s ability to interact with proteins and enzymes, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
- Receptor Modulation : Interaction with receptors can alter signaling pathways associated with inflammation and cancer progression.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value in the low micromolar range against Gram-positive bacteria.
Anticancer Properties
In vitro studies have reported that this compound effectively inhibits the growth of several cancer cell lines. A notable study found that it induced apoptosis in human breast cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was shown to reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential therapeutic benefits in inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound in different biological contexts:
- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis markers.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. The results indicated that it had comparable efficacy to ciprofloxacin against E. coli and S. aureus.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, supporting its potential use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with ketones or esters. For example, potassium salts of quinoxalinones (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) are intermediates in analogous syntheses . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry of trifluoromethylphenyl precursors. Purity is validated using HPLC or LC-MS, with yields typically ranging from 40–70% depending on substituent effects .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the quinoxalinone core and trifluoromethylphenyl substitution (e.g., aromatic proton splitting patterns and CF group signals at ~110–125 ppm in F NMR) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction reveals dihedral angles between the quinoxalinone ring and the trifluoromethylphenyl group (e.g., 19.3–30.4° in analogous structures) .
- HRMS : Exact mass matching within 2 ppm error ensures molecular formula accuracy .
Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?
- Methodology : Start with in vitro assays:
- Antimicrobial activity : Broth microdilution against Mycobacterium tuberculosis (MIC values <10 µM in related quinoxalinones) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given quinoxalinones’ affinity for ATP-binding pockets .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and binding to biological targets?
- Methodology :
- Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-withdrawing effects of CF on aromatic rings .
- Structure-activity relationship (SAR) : Compare analogues with -CF, -CH, or -Cl substituents in enzymatic assays. For example, -CF enhances metabolic stability and hydrophobic interactions in kinase binding pockets .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Orthogonal validation : Replicate results using alternate methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Meta-analysis : Cross-reference with structurally related compounds (e.g., 4-phenoxy-triazoloquinoxalines) to identify assay-specific artifacts .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation, which may falsely reduce apparent activity .
Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Crystal structure analysis : Identify key hydrogen bonds (e.g., quinoxalinone carbonyl with Arg residues) and π-π stacking interactions with the trifluoromethylphenyl group .
- Derivatization : Introduce polar groups (e.g., -OH, -NH) at non-critical positions (determined by docking studies) to enhance solubility without disrupting binding .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via UPLC-MS; trifluoromethyl groups generally confer resistance to hydrolysis .
- Storage recommendations : Store at -20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the dihydroquinoxalinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
